molecular formula C14H21NO B009229 (2R)-N-Propyl-5-methoxytetralin-2-amine CAS No. 101403-25-2

(2R)-N-Propyl-5-methoxytetralin-2-amine

Cat. No. B009229
M. Wt: 219.32 g/mol
InChI Key: ICJPCRXVYMMSJY-GFCCVEGCSA-N
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Description

(2R)-N-Propyl-5-methoxytetralin-2-amine, also known as 5-MeO-NPT, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of tetralin, which is a bicyclic hydrocarbon. The compound has been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of (2R)-N-Propyl-5-methoxytetralin-2-amine is not fully understood, but it is believed to act by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in the levels of serotonin in the synaptic cleft, which can have a positive effect on mood and behavior.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2R)-N-Propyl-5-methoxytetralin-2-amine are still being studied. However, it has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to have a low affinity for other receptors such as the adrenergic, dopaminergic, and histaminergic receptors.

Advantages And Limitations For Lab Experiments

One advantage of using (2R)-N-Propyl-5-methoxytetralin-2-amine in lab experiments is that it has a high potency and selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect the accuracy of the results.

Future Directions

There are several future directions for research on (2R)-N-Propyl-5-methoxytetralin-2-amine. One direction is to study its potential therapeutic applications in the treatment of mental health disorders. Another direction is to investigate its effects on other neurotransmitter systems such as the GABAergic and glutamatergic systems. Additionally, further research is needed to understand the long-term effects of the compound on the brain and behavior.

Scientific Research Applications

(2R)-N-Propyl-5-methoxytetralin-2-amine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been found to act as a selective serotonin releasing agent, which means that it can increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep.

properties

CAS RN

101403-25-2

Product Name

(2R)-N-Propyl-5-methoxytetralin-2-amine

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m1/s1

InChI Key

ICJPCRXVYMMSJY-GFCCVEGCSA-N

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC

SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared following Procedure A from 5-methoxy 2-tetralone (6.0 g, 34.0 mmol), acetic acid (5.1 ml, 102 mmol), propyl amine (5.5 ml, 68 mmol), and NaCNBH3 (5.3 g, 85 mmol) to give 4.63 g of 32b (62%, free base). 1H NMR (free base) (400 MHz, CDCl3) 0.92-0.964 (t, 3H, J=7.6 Hz), 1.39 (bs, 1H), 1.49-1.61 (m, 3H), 2.05-2.10 (m, 1H), 2.53-2.62 (m, 2H), 2.66-2.70 (t, 3H, J=7.6 Hz), 2.87-2.94 (m, 2H), 2.98-3.03 (m, 1H), 3.81 (s, 3H), 6.65-6.67 (d, 1H, J=8 Hz), 6.96-6.71 (d, 1H, J=8 Hz), 7.07-7.11 (t, 1H, J=7.2 Hz).
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6 g
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5.5 mL
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5.3 g
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62%

Synthesis routes and methods II

Procedure details

Another process for preparing racemic rotigotine hydrochloride, which is disclosed in U.S. Pat. No. 4,564,628, is shown in Scheme 2 below. 5-methoxy-2-tetralon (Compound I) is reacted with 3-propylamine in acetic acid and H2/PtO2 to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthaleneamine (Compound VI). This intermediate then is reacted either with 2-thienylacetic acid in presence of borane trimethylamine complex in xylene or with 2-thienylacetyl chloride and lithium aluminum hydride to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-N-[2-(2-thienyl)ethyl]-2-naphthaleneamine (Compound IV). Finally, this intermediate is reacted with boron tribromide, then with HCl, to form the racemic rotigotine hydrochloride (Compound V).
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